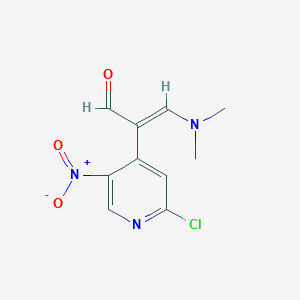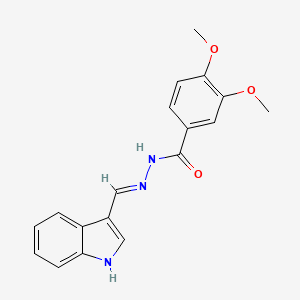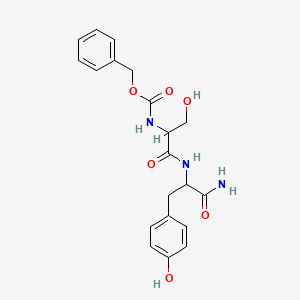![molecular formula C11H8F7NO B15074562 N-[4-(Heptafluoropropyl)phenyl]acetamide CAS No. 199530-73-9](/img/structure/B15074562.png)
N-[4-(Heptafluoropropyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Heptafluoropropyl)phenyl]acetamide is a chemical compound with the molecular formula C11H8F7NO . This compound is characterized by the presence of a heptafluoropropyl group attached to a phenyl ring, which is further connected to an acetamide group. The unique structure of this compound imparts distinct physicochemical properties, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of N-[4-(Heptafluoropropyl)phenyl]acetamide typically involves the reaction of 4-(Heptafluoropropyl)aniline with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then subjected to purification techniques, such as recrystallization, to obtain the pure compound.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield . The use of advanced purification technologies, such as chromatography and distillation, is also common in industrial settings to achieve high-purity products.
Analyse Des Réactions Chimiques
N-[4-(Heptafluoropropyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the acetamide group to an amine.
Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce various functional groups onto the aromatic ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields .
Applications De Recherche Scientifique
N-[4-(Heptafluoropropyl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an analgesic or anti-cancer agent.
Mécanisme D'action
The mechanism of action of N-[4-(Heptafluoropropyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The heptafluoropropyl group imparts unique electronic and steric properties, which can influence the compound’s binding affinity to biological receptors or enzymes. The acetamide group may also play a role in modulating the compound’s activity by interacting with hydrogen-bonding sites on target molecules .
Comparaison Avec Des Composés Similaires
N-[4-(Heptafluoropropyl)phenyl]acetamide can be compared with other similar compounds, such as:
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a thiazole ring and a bromophenyl group, which impart different biological activities and chemical reactivity compared to this compound.
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide: This compound contains a sulfamoyl group, which can influence its pharmacological properties and potential therapeutic applications.
The uniqueness of this compound lies in its heptafluoropropyl group, which provides distinct physicochemical properties, such as increased lipophilicity and chemical stability, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
199530-73-9 |
|---|---|
Formule moléculaire |
C11H8F7NO |
Poids moléculaire |
303.18 g/mol |
Nom IUPAC |
N-[4-(1,1,2,2,3,3,3-heptafluoropropyl)phenyl]acetamide |
InChI |
InChI=1S/C11H8F7NO/c1-6(20)19-8-4-2-7(3-5-8)9(12,13)10(14,15)11(16,17)18/h2-5H,1H3,(H,19,20) |
Clé InChI |
DGTLBPOBSFXXAK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


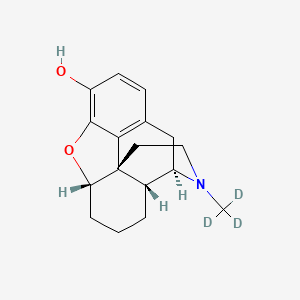
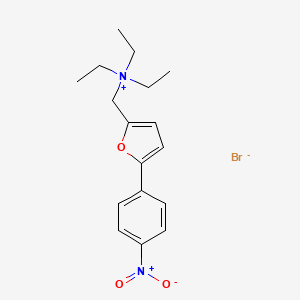
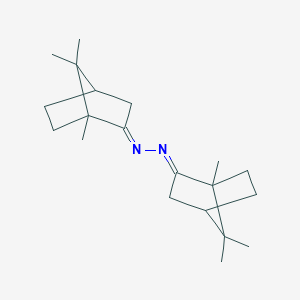
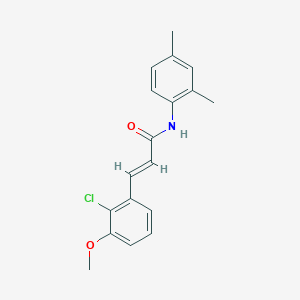


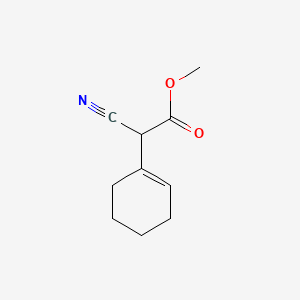
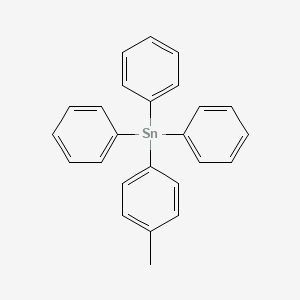
![6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15074534.png)
